molecular formula C25H24N2O3S B14594175 1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole CAS No. 60628-08-2

1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole

Cat. No.: B14594175
CAS No.: 60628-08-2
M. Wt: 432.5 g/mol
InChI Key: YIXFOKJNNSIGPV-UHFFFAOYSA-N
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Description

1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple phenyl groups and a sulfonyl-ethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation, can yield pyrazole derivatives . Another method includes the condensation of 1,3-diketones with hydrazine, forming pyrazoles through Knorr-type reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, solvents like DMSO, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenyl-1H-pyrazole: Lacks the sulfonyl-ethoxy substituent, making it less complex.

    1-Methyl-3,5-diphenylpyrazole: Similar but without the additional ethoxy group.

Uniqueness

1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole is unique due to its combination of multiple phenyl groups and a sulfonyl-ethoxy substituent. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

60628-08-2

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

4-(2-benzylsulfonylethoxy)-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C25H24N2O3S/c1-27-24(22-15-9-4-10-16-22)25(23(26-27)21-13-7-3-8-14-21)30-17-18-31(28,29)19-20-11-5-2-6-12-20/h2-16H,17-19H2,1H3

InChI Key

YIXFOKJNNSIGPV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCCS(=O)(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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